1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone
Overview
Description
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into an aromatic compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving fluorinated molecules.
Mechanism of Action
The mechanism of action of 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity. Additionally, the compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications .
Comparison with Similar Compounds
1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone can be compared with other similar compounds, such as:
1-[6-(2-Fluorophenyl)-pyridin-3-yl]-ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[6-(2-Chlorophenyl)-pyridin-3-yl]-ethanone:
1-[6-(2-Methylphenyl)-pyridin-3-yl]-ethanone: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)10-6-7-13(18-8-10)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPEEHDNCSDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201419 | |
Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2088945-62-2 | |
Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2088945-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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